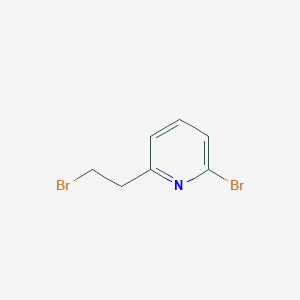

2-Bromo-6-(2-bromoethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

2002472-55-9 |

|---|---|

Molecular Formula |

C7H7Br2N |

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2-bromo-6-(2-bromoethyl)pyridine |

InChI |

InChI=1S/C7H7Br2N/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2 |

InChI Key |

DTFPVZAJIKOERM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 6 2 Bromoethyl Pyridine

Nucleophilic Substitution Reactions at the Bromoethyl Side Chain

The bromoethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The reactivity of this site is influenced by the electron-withdrawing nature of the 2-bromopyridine (B144113) ring.

Amination Pathways and Kinetics

The reaction of 2-bromo-6-(2-bromoethyl)pyridine with amines is expected to proceed via nucleophilic substitution at the ethyl side chain. Primary and secondary amines can displace the bromide to form the corresponding N-(2-(6-bromopyridin-2-yl)ethyl)amine derivatives. While specific kinetic data for this compound is not available, studies on similar systems, such as the amination of 2,6-dibromopyridine (B144722), show that these reactions can be achieved under pressure and high temperatures. For instance, reacting 2,6-dibromopyridine with methylamine (B109427) can yield 2-bromo-6-methylaminopyridine with a 54.1% yield. georgiasouthern.edu It is plausible that the bromoethyl side chain of the target compound would exhibit higher reactivity towards amination than the bromine on the aromatic ring under non-catalyzed, thermal conditions. The reaction kinetics would be influenced by the steric hindrance of the amine nucleophile and the solvent polarity.

Alkylation and Arylation Mechanisms

The bromoethyl side chain can be functionalized through alkylation and arylation using appropriate nucleophiles.

Alkylation: Carbon nucleophiles, such as enolates, organocuprates, or stabilized carbanions (e.g., from malonic esters), can displace the primary bromide to form new carbon-carbon bonds. The mechanism is a classic SN2 pathway. youtube.com

Arylation: While direct SNAr-type arylation on the alkyl bromide is not typical, arylation can be achieved using organometallic reagents. For example, coupling with Grignard reagents or organocuprates containing an aryl group would lead to the formation of an aryl-ethyl-pyridine structure.

Heteroatom Nucleophile Reactivity Studies

Oxygen, sulfur, and other heteroatom nucleophiles are expected to react readily with the bromoethyl side chain.

Oxygen Nucleophiles: Alkoxides (e.g., sodium ethoxide) or phenoxides would react to form ethers. Hydroxide (B78521) ions could lead to the formation of 2-(6-bromopyridin-2-yl)ethanol.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and would readily displace the bromide to form thioethers.

Phosphorus Nucleophiles: Reagents like triphenylphosphine (B44618) would react to form a phosphonium (B103445) salt, which could be a precursor for Wittig reagents.

Cross-Coupling Reactions on the Pyridine (B92270) Ring and Side Chain

The bromine atom on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions. The reactivity of the C(sp²)-Br bond on the pyridine ring is generally lower than the C(sp³)-Br bond on the ethyl side chain in nucleophilic substitutions, but it is the primary site for oxidative addition in palladium or copper catalysis.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki, Sonogashira, Heck)

The 2-bromopyridine moiety is a common substrate for palladium-catalyzed cross-coupling reactions. cymitquimica.com These reactions provide powerful methods for creating C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine core with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org While no examples use this compound specifically, the Suzuki reaction is well-established for a wide range of 2-bromopyridines, tolerating numerous functional groups. researchgate.netnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: This involves the coupling of the 2-bromopyridine with a terminal alkyne, catalyzed by palladium and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.org It is highly effective for synthesizing 2-alkynylpyridines. scirp.org Given the presence of the reactive bromoethyl side chain, careful optimization of reaction conditions would be necessary to prevent unwanted side reactions, such as intramolecular cyclization.

Heck Coupling: The Heck reaction couples the 2-bromopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the alkene position with high stereoselectivity. organic-chemistry.orglibretexts.org The general mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

A summary of typical conditions for these reactions on general 2-bromopyridine substrates is presented below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine (B6355638) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions provide an alternative to palladium for cross-coupling. These methods are often lower in cost and can offer different reactivity profiles. Copper catalysis is effective for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. For instance, copper-catalyzed amination of halopyridines has been used to synthesize aminopyridine derivatives. georgiasouthern.edu Safety evaluations of copper-mediated cross-coupling of 2-bromopyridines have been conducted, highlighting the importance of solvent choice to control reaction exotherms. researchgate.net Copper can also catalyze the coupling of heteroaryl bromides with alkylboranes, presenting a potential pathway for modifying the pyridine ring of the target compound. rsc.org

Mechanistic Insights into Catalyst Selection and Reaction Pathways

The selective transformation of this compound is highly dependent on the choice of catalyst and reaction conditions, which govern the underlying mechanistic pathways. In photocatalytic systems, for instance, the selection of an appropriate catalyst and solvent can dictate the nature and subsequent reactivity of key intermediates.

Investigations into related bromopyridine systems have shown that iridium-based photoredox catalysts are effective for generating pyridyl radicals. The mechanistic journey often begins with the reductive quenching of the photoexcited iridium catalyst, which then reduces the bromopyridine substrate. However, the reduction potential of 2-bromopyridine is typically beyond the reach of the common fac-[Ir(ppy)₃] catalyst. This necessitates a proton-coupled electron transfer (PCET) pathway, often facilitated by acidic solvents like 2,2,2-trifluoroethanol (B45653) (TFE), to generate the pyridyl radical.

A fascinating aspect of these reactions is the solvent-dependent nature of the pyridyl radical intermediate. nih.gov In a hydrogen-bond-donating solvent such as TFE, a protonated, electrophilic pyridyl radical is formed. nih.gov This species is primed to react with electron-rich olefins. nih.gov Conversely, in a hydrogen-bond-accepting medium like aqueous dimethyl sulfoxide (B87167) (DMSO), a neutral, nucleophilic pyridyl radical is favored, which selectively engages with electron-poor alkenes. nih.gov This solvent-induced dichotomy in reactivity provides a powerful tool for controlling the outcome of C-C bond-forming reactions.

Table 1: Solvent Effects on Pyridyl Radical Reactivity

| Solvent System | Intermediate Species | Preferred Olefin Substrate |

|---|---|---|

| 2,2,2-Trifluoroethanol (TFE) | Protonated, Electrophilic Pyridyl Radical | Electron-Rich |

| Aqueous Dimethyl Sulfoxide (DMSO) | Neutral, Nucleophilic Pyridyl Radical | Electron-Poor |

This table illustrates the divergent reactivity of pyridyl radicals based on the solvent system, as observed in related studies. nih.gov

Cyclization and Annulation Reactions Utilizing the Bromoethyl Moiety

The presence of the 2-bromoethyl group provides a versatile handle for constructing new ring systems fused to the pyridine core. Both intramolecular ring-closing and intermolecular annulation strategies can be employed to build molecular complexity.

Intramolecular Ring-Closing Strategies

The 2-bromoethyl side chain in this compound is perfectly poised for intramolecular cyclization reactions to form five- or six-membered rings, which are entropically and enthalpically favored. A common strategy involves the initial substitution of the pyridine bromine with a nucleophile, which then participates in a subsequent intramolecular substitution of the bromoethyl group.

Alternatively, radical cyclization offers a powerful method for ring formation. doaj.orgnih.govbeilstein-journals.org In analogous systems, pyridinium (B92312) salts derived from o-bromophenyl-substituted pyrroles undergo efficient intramolecular cyclization upon treatment with a radical initiator like AIBN and a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govbeilstein-journals.org This approach could be adapted to this compound. For instance, conversion of the bromoethyl group to a suitable radical precursor could initiate cyclization onto the pyridine ring, potentially leading to dihydropyrido-fused systems. The chemoselectivity of such reactions can often be controlled by the choice of halogen, with iodo-substituted precursors cyclizing more readily than their bromo-counterparts. nih.govbeilstein-journals.org

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a key application of substituted pyridines. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. nih.gov A plausible route starting from this compound would involve the conversion of the C2-bromo substituent to an amino group. The resulting 2-amino-6-(2-bromoethyl)pyridine could then undergo an intramolecular cyclization, where the pyridine nitrogen attacks the bromoethyl side chain, to form the fused imidazo[1,2-a]pyridine (B132010) skeleton.

More complex fused systems can also be envisioned. Drawing from research on free-radical cyclization of substituted pyrrolylpyridinium salts, multi-ring structures can be synthesized. doaj.orgnih.gov These reactions proceed via an intramolecular arylation mechanism to yield polycyclic aromatic systems. doaj.org Applying this logic, this compound could serve as a scaffold for building novel polyheterocycles.

Table 2: Potential Fused Heterocyclic Systems from this compound

| Synthetic Strategy | Intermediate | Resulting Fused System |

|---|---|---|

| Intramolecular Nucleophilic Substitution | 2-Amino-6-(2-bromoethyl)pyridine | Imidazo[1,2-a]pyridine derivative |

| Radical Cyclization | Radically generated side chain | Dihydropyrido-fused systems |

| Intermolecular Annulation | Reaction with α-haloketones | Indolizine derivatives |

This table outlines potential strategies and resulting fused ring systems derivable from the title compound.

Electrophilic and Radical Transformations on the Pyridine Core

The pyridine ring in this compound is electron-deficient, a characteristic exacerbated by the presence of two electron-withdrawing bromine atoms. This electronic nature dictates its reactivity towards electrophilic and radical species.

Electrophilic aromatic substitution on the pyridine core is generally difficult due to its inherent low reactivity. libretexts.org Reactions such as nitration or halogenation typically require harsh conditions. tutoring-blog.co.uk The bromine atoms on the ring are deactivating, further slowing down such transformations. If substitution were to occur, it would likely be directed to the C4 position (para to the nitrogen), which is the least deactivated position.

In contrast, radical transformations are well-suited for functionalizing the pyridine core. As discussed previously, pyridyl radicals can be readily generated from bromopyridines using photoredox catalysis. nih.gov The resulting radical can then be coupled with a variety of partners. For example, radical hydroarylation with olefins provides a powerful method for installing alkyl chains on the pyridine ring with high regioselectivity. nih.gov The chemoselectivity of these additions is tunable by the solvent, allowing for coupling with either electron-rich or electron-poor alkenes. nih.gov Furthermore, the bromine atom at the C2 position can be selectively targeted in the presence of other halogens, such as in 3,4-dibromopyridine, where the reaction occurs preferentially at the more electron-poor 4-position. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, especially for complex heterocyclic systems. eurasianjournals.com Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, stability, and reactivity of molecules like this compound and the transition states involved in their reactions. mdpi.comnottingham.ac.uk

For instance, DFT calculations can be employed to:

Determine Molecular Properties: Calculations can predict geometries, dipole moments, and frontier molecular orbital (FMO) energies (HOMO and LUMO). mdpi.comnottingham.ac.uk The FMO analysis is particularly useful for predicting reactivity, with the energy gap indicating the molecule's potential bioactivity. nottingham.ac.uk

Investigate Reaction Pathways: Computational modeling can map out the energy profiles of potential reaction pathways, helping to identify the most favorable mechanism. This includes locating transition states and calculating activation barriers. For example, computational studies on related pyridine derivatives have helped to understand their metabolism and predict potential metabolites. nih.gov

Elucidate Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of novel compounds by comparing the calculated data with experimental results. nottingham.ac.uk

Analyze Non-covalent Interactions: Methods like Natural Bond Orbital (NBO) analysis can reveal important stabilizing interactions within a molecule, while studies of crystal structures often use computational tools to understand intermolecular forces like hydrogen and halogen bonding. nottingham.ac.uknih.gov

In the context of this compound, computational studies could clarify the conformational preferences of the bromoethyl side chain, the precise mechanism of its cyclization reactions, and the factors governing the regioselectivity of substitutions on the pyridine ring. Molecular dynamics simulations could further provide insight into the dynamic behavior of the molecule in different solvent environments. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, would provide a complete picture of the molecular structure of 2-Bromo-6-(2-bromoethyl)pyridine.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyridine (B92270) ring and the bromoethyl side chain. The chemical shifts are influenced by the electronegativity of the bromine atoms and the nitrogen atom in the pyridine ring.

¹H NMR Spectroscopy: The pyridine ring is expected to exhibit a characteristic splitting pattern for a 2,6-disubstituted pyridine. The proton at the 4-position (H-4) would appear as a triplet, while the protons at the 3- and 5-positions (H-3 and H-5) would appear as doublets. The bromoethyl side chain would present as two triplets, assuming free rotation, corresponding to the two methylene (B1212753) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring will be deshielded due to the aromaticity and the presence of the electronegative nitrogen and bromine atoms. The C-2 and C-6 carbons, being directly attached to bromine and the bromoethyl group respectively, are expected to have the most downfield shifts in the aromatic region. The carbons of the bromoethyl chain will appear in the aliphatic region of the spectrum.

Predicted Chemical Shift Values

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.30-7.40 (d) | 122.0-124.0 |

| H-4 | 7.60-7.75 (t) | 138.0-140.0 |

| H-5 | 7.20-7.30 (d) | 120.0-122.0 |

| -CH₂- (ring) | 3.30-3.40 (t) | 38.0-40.0 |

| -CH₂-Br | 3.60-3.70 (t) | 32.0-34.0 |

| C-2 | - | 142.0-144.0 |

| C-6 | - | 160.0-162.0 |

These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the atoms, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, strong correlations would be expected between H-3 and H-4, and between H-4 and H-5 on the pyridine ring. Additionally, a clear correlation between the two methylene protons of the bromoethyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal predicted at 7.60-7.75 ppm would correlate with the carbon signal at 138.0-140.0 ppm, confirming their assignment as H-4 and C-4 respectively.

The presence of a substituent at the 6-position next to the nitrogen atom can lead to restricted rotation around the C-6-C(ethyl) bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into the rotational energy barrier of the bromoethyl group.

At low temperatures, the rotation around the C-6-C(ethyl) bond might become slow on the NMR timescale. This could lead to the observation of distinct signals for the two diastereotopic protons of the methylene group adjacent to the ring, which would appear as a complex multiplet instead of a simple triplet. By analyzing the changes in the lineshape of these signals as the temperature is increased, it is possible to calculate the energy barrier for this rotational process. While no specific dynamic NMR studies have been published for this compound, research on similarly substituted pyridines suggests that the rotational barrier would be measurable but likely not high enough to allow for the isolation of stable conformers at room temperature.

Mass Spectrometry for Molecular Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₇H₇Br₂N, HRMS would be used to confirm this composition.

Due to the presence of two bromine atoms, the molecular ion region in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). Therefore, the molecular ion will appear as a cluster of peaks. The major peaks will be at M+, (M+2)+, and (M+4)+, with relative intensities of approximately 1:2:1.

Calculated Exact Masses for Molecular Ion Isotopologues

| Isotopologue Formula | Calculated Exact Mass (Da) |

| C₇H₇⁷⁹Br₂N | 262.8992 |

| C₇H₇⁷⁹Br⁸¹BrN | 264.8972 |

| C₇H₇⁸¹Br₂N | 266.8951 |

The detection of this specific isotopic pattern with the correct exact masses would provide strong evidence for the presence of this compound.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented further, and the resulting fragment ions are analyzed. This provides detailed structural information.

In a hypothetical scenario where this compound is used to synthesize a more complex derivative, for example by substituting one of the bromine atoms, tandem MS would be invaluable for confirming the structure of the product.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:

Loss of a bromine radical: A common fragmentation for alkyl halides is the cleavage of the carbon-halogen bond. This would result in a fragment ion from the loss of a Br• radical, either from the ring or the side chain.

Alpha-cleavage: Cleavage of the bond between the two methylene groups of the ethyl side chain (alpha to the ring) is another likely fragmentation pathway.

Loss of HBr: Elimination of a molecule of hydrogen bromide is also a possible fragmentation route.

By analyzing the m/z values of the fragment ions, the structure of the parent ion can be pieced together, confirming the identity of the compound.

Isotopic Labeling Studies via Mass Spectrometry for Mechanistic Pathway Mapping

Detailed mechanistic studies involving isotopic labeling of this compound followed by mass spectrometry analysis are not extensively available in peer-reviewed literature. Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and fragmentation processes in a mass spectrometer. wikipedia.org By selectively replacing atoms such as hydrogen with deuterium, or carbon-12 with carbon-13, researchers can gain insights into reaction mechanisms and the structural connectivity of molecules. nih.govacs.org

For pyridine derivatives, methods for introducing stable isotopes like ¹⁵N have been developed to facilitate their study in various applications, including drug development. nih.govacs.orgchemrxiv.org These labeling strategies, often involving ring-opening and closing reactions or C-H activation, allow for the synthesis of isotopologs with higher masses, which are distinguishable in mass spectrometry. nih.govacs.org Such studies on analogous compounds help in understanding complex reaction pathways and metabolic fates. However, specific research applying these techniques to this compound for mechanistic pathway mapping has not been documented in the available scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental X-ray crystallographic data for this compound, the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state remain undetermined. For comparison, studies on other substituted pyridine derivatives, such as 2-bromo-6-hydrazinylpyridine, have provided detailed geometric parameters. nih.govresearchgate.net In such cases, all bond lengths and angles were reported to be within expected ranges, and the pyridine ring was found to be essentially flat. nih.gov For example, in a related compound, the C-C bond lengths in the pyridine ring are in the normal range of 1.33–1.39 Å. soton.ac.uk However, these values are not directly transferable to this compound.

Table 1: Hypothetical Data Table for Bond Parameters of this compound

| Parameter | Value |

| C-Br Bond Length (Å) | Data Not Available |

| C-N Bond Length (Å) | Data Not Available |

| C-C Bond Length (ring, Å) | Data Not Available |

| C-C-N Bond Angle (°) | Data Not Available |

| Br-C-C Torsion Angle (°) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The analysis of intermolecular interactions and supramolecular assembly of this compound in the solid state is not possible without crystallographic data. Such an analysis would reveal how individual molecules pack together in a crystal lattice, governed by non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking. nih.govnih.gov In the crystal structure of the related 2-bromo-6-hydrazinylpyridine, for instance, molecules are linked by N—H⋯N hydrogen bonds and exhibit short Br⋯Br halogen contacts, as well as π–π stacking between the pyridine rings. nih.govresearchgate.net These interactions are crucial in determining the physical properties of the crystalline material. The study of supramolecular assemblies based on pyridine-amide ligands has also highlighted the importance of these interactions in the design of complex molecular architectures. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Research and Purity Assessment

Specific infrared (IR) and Raman spectroscopic studies dedicated to the detailed functional group analysis and purity assessment of this compound are not readily found in the scientific literature. Vibrational spectroscopy is a key analytical tool for identifying functional groups and confirming the purity of a compound by comparing its experimental spectrum to that of a known standard.

The vibrational spectra of pyridine and its derivatives have been the subject of numerous studies. cdnsciencepub.comnih.govaps.org These analyses, often supported by theoretical calculations, provide assignments for the fundamental vibrational modes. researchgate.netnih.gov For example, the infrared spectra of substituted pyridines show characteristic bands for C-H stretching, ring stretching, and out-of-plane bending vibrations. acs.org In a study on 6-bromopyridine-2-carbaldehyde, the C-H stretching modes of the ring were observed in the 3130–3045 cm⁻¹ range. uc.pt

For a compound like this compound, one would expect to observe vibrational modes corresponding to the substituted pyridine ring and the bromoethyl side chain. The purity could be assessed by the absence of peaks corresponding to starting materials or byproducts from its synthesis.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopy Method |

| Pyridine Ring C-H Stretch | ~3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850-3000 | IR, Raman |

| Pyridine Ring C=C/C=N Stretch | ~1400-1600 | IR, Raman |

| C-Br Stretch | ~500-700 | IR, Raman |

This table represents general expected ranges for the functional groups present and is not based on experimental data for the specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.comyoutube.com DFT calculations can elucidate the geometry, energy, and electronic properties of 2-Bromo-6-(2-bromoethyl)pyridine.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can be used to find its optimized structure. researchgate.netelectrochemsci.org

The optimization process would likely reveal a planar pyridine (B92270) ring, with the bromo and bromoethyl substituents positioned to minimize steric hindrance. The energetic landscape could be explored by rotating the bromoethyl group to identify different conformers and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.34 |

| C-C Bond Length (Pyridine Ring, Å) | 1.39 - 1.40 |

| C-Br Bond Length (Å) | 1.88 |

| C-C Bond Length (Ethyl Chain, Å) | 1.53 - 1.54 |

| C-Br Bond Length (Ethyl Chain, Å) | 1.95 |

| C-N-C Bond Angle (°) | 117 |

| C-C-Br Bond Angle (°) | 119 |

Note: These values are illustrative and based on typical bond lengths and angles found in similar brominated pyridine derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the pyridine ring, suggesting it can accept electrons in nucleophilic substitution reactions. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. ijcce.ac.ir

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

Note: These are estimated energy values based on studies of similar compounds and are subject to variation based on the computational method and basis set used. researchgate.netresearchgate.net

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.comlibretexts.orgyoutube.com It is a valuable tool for predicting intermolecular interactions and reactive sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the ESP map would likely show a region of high electron density around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a potential site for protonation or coordination to metal ions. The bromine atoms would also exhibit some negative potential. The hydrogen atoms of the pyridine ring and the ethyl group would show positive potential. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can predict spectroscopic data, which can aid in the identification and characterization of a compound. youtube.comyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. github.io For this compound, distinct signals would be predicted for the protons and carbons of the pyridine ring and the bromoethyl side chain. The predicted shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.

IR and Raman Spectroscopy: The vibrational frequencies from IR and Raman spectra can also be calculated. nih.gov These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the C-N and C-Br stretching frequencies and the pyridine ring vibrations. A study on the related compound 2,6-bis(bromo-methyl)pyridine has shown good correlation between theoretical and experimental vibrational frequencies. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.govnih.gov These simulations would be particularly useful for understanding the conformational flexibility of the bromoethyl side chain and how its orientation changes in different solvent environments. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the solute-solvent interactions and their impact on the molecule's conformation and properties.

Applications of 2 Bromo 6 2 Bromoethyl Pyridine in Chemical Synthesis and Materials Science

Design and Synthesis of Ligands for Transition Metal Catalysis

Chelation and Coordination Chemistry Studies

The fundamental structure of 2-Bromo-6-(2-bromoethyl)pyridine, containing a Lewis basic nitrogen atom within an aromatic ring, makes it an inherent candidate for ligand synthesis in coordination chemistry. alfachemic.com The pyridine (B92270) moiety can coordinate to a wide array of transition metals, forming stable metal complexes. alfachemic.com The true synthetic value of this compound, however, lies in its capacity to serve as a scaffold for designing multidentate chelating agents.

The bromoethyl group (-CH₂CH₂Br) is a key reactive feature, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of other donor groups, transforming the initially monodentate pyridine unit into a bidentate or tridentate ligand. For instance, reaction with primary or secondary amines can yield aminopyridine derivatives, which are classic chelating ligands. This synthetic strategy is foundational for creating "pincer" ligands, where a central aromatic ring is flanked by two donor arms that bind to a metal center in a tridentate, meridional fashion.

Research on structurally related compounds underscores this potential. For example, derivatives of 2,6-diaminopyridine (B39239) and tren-based scaffolded ligands have been synthesized from 2,6-dibromopyridine (B144722) to create stable multimetallic complexes, known as extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu The synthesis of 2-Bromo-6-methylaminopyridine has been reported with a yield of 54.1%, demonstrating the viability of nucleophilic substitution at the pyridine ring. georgiasouthern.edugeorgiasouthern.edu The bromoethyl side chain of this compound offers a more flexible and often more reactive site for elaboration compared to direct substitution on the pyridine ring, enabling the construction of ligands with varied steric and electronic properties.

Table 1: Examples of Metal Complexes with Substituted Pyridine-Based Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Tridentate N,N,N-pincer | Palladium(II) | Square Planar | Cross-coupling catalysis | nih.govacs.org |

| Tetraaza-macrocycle | Iron(II) | Octahedral | Suzuki-Miyaura reactions | unimi.it |

| Pyridinophane | Iron(III) | Various | Oxidation reactions | unimi.it |

| Bis(pyridyl)phosphine | Ruthenium(II) | Distorted Octahedral | Hemilabile catalyst systems | nih.gov |

| Dichlorobis(pyridine) | Rhenium(IV) | Octahedral | Hydrogenation of cyclohexene | alfachemic.com |

Application in Homogeneous and Heterogeneous Catalysis Systems

Ligands derived from this compound are of significant interest for applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the ligand's structure dictates the activity and selectivity of the metal catalyst. By modifying the substituents on the pyridine ring or the nature of the donor arms created from the bromoethyl group, the steric and electronic environment around the metal center can be fine-tuned.

Pyridine-based complexes have proven effective in a wide range of catalytic transformations. alfachemic.comnih.gov For example, palladium(II) complexes with pyridine ligands are used as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org The basicity of the pyridine ligand can correlate with catalytic efficiency; more basic ligands often lead to higher reaction yields, although steric effects from substituents near the coordination site must also be considered. nih.govacs.org Rhodium(I) and Rhodium(III) complexes with pyridine ligands catalyze hydroformylation reactions, while titanium-pyridine complexes are active in hydroamination and polymerization processes. alfachemic.com

The presence of the bromoethyl group on this compound is particularly advantageous for developing heterogeneous catalysts. This reactive arm can be used to immobilize the ligand, and consequently the catalytically active metal complex, onto a solid support such as silica (B1680970), alumina, or a polymer resin. This heterogenization facilitates catalyst recovery and reuse, which is a key principle of green chemistry. The bromine atom on the pyridine ring itself can also be used as an anchor point, offering an alternative strategy for immobilization.

The development of heterogeneous catalysts based on pyridine derivatives is an active area of research. For instance, a heterogeneous iridium catalyst supported on sulfated zirconium oxide has been shown to be active in the dearomative hydroboration of pyridines. nsf.gov This demonstrates that pyridine-based systems can be effectively translated from homogeneous to heterogeneous formats, and this compound represents a promising building block for creating such robust, recyclable catalysts.

Table 2: Catalytic Reactions Employing Pyridine-Based Metal Complexes

| Reaction Type | Metal Center | Ligand System | Catalyst Type | Reference |

|---|---|---|---|---|

| Olefin Polymerization | Titanium | Pyridine-imine | Homogeneous | alfachemic.com |

| Hydrogenation | Rhenium | Pyridine | Homogeneous | alfachemic.com |

| Hydroformylation | Rhodium | Phosphine-pyridine | Homogeneous | alfachemic.com |

| Suzuki-Miyaura Coupling | Palladium | Substituted Pyridines | Homogeneous | nih.govacs.org |

| Heck Coupling | Palladium | Substituted Pyridines | Homogeneous | nih.govacs.org |

| Hydroboration | Iridium | Pyridine on SZO | Heterogeneous | nsf.gov |

Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

Substituted pyridines are a cornerstone of the agrochemical industry, forming the core structure of numerous fungicides, herbicides, and insecticides. nih.gov The discovery of new agrochemicals often relies on the derivatization of key intermediates, and this compound is a prime example of such a versatile building block. nih.gov Its utility stems from the two distinct bromine substituents, which can be selectively manipulated to build molecular complexity.

The bromine atom attached directly to the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (reaction with boronic acids), Sonogashira (reaction with terminal alkynes), and Buchwald-Hartwig amination (reaction with amines). These reactions allow for the introduction of diverse aryl, alkyl, alkynyl, or amino groups at the 6-position of the pyridine ring.

Simultaneously, the primary bromine atom on the ethyl side chain is an excellent electrophile for nucleophilic substitution reactions. It can react with a wide range of nucleophiles, including alcohols (to form ethers), thiols (to form thioethers), and amines (to form secondary or tertiary amines), thereby enabling the construction of various side chains. This orthogonal reactivity allows for a modular approach to synthesis, where different fragments can be introduced at two separate points on the molecule, leading to the rapid generation of large libraries of compounds for biological screening.

A structurally similar compound, 2-bromo-6-(bromomethyl)pyridine, is noted for its use as an intermediate in the synthesis of pesticides. guidechem.com The additional methylene (B1212753) group in this compound provides greater conformational flexibility in the side chain, which can be crucial for binding to biological targets. The compound's role as a precursor extends to the synthesis of fine chemicals and pharmaceutical intermediates, where the substituted pyridine motif is also highly prevalent. guidechem.comevitachem.com

Table 3: Examples of Commercially Important Pyridine-Based Agrochemicals

| Agrochemical | Type | Key Structural Feature |

|---|---|---|

| Picoxystrobin | Fungicide | Trifluoromethylpyridine |

| Fluazifop-P-butyl | Herbicide | Pyridinyloxy-phenoxy-propionate |

| Clopyralid | Herbicide | Dichloropicolinic acid |

| Nitenpyram | Insecticide | Chloropyridylmethyl-nitroguanidine |

| Flupyradifurone | Insecticide | Difluoroethyl-chloropyridinyl-butenolide |

Future Research Directions and Unexplored Reactivity of 2 Bromo 6 2 Bromoethyl Pyridine

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. chemistryviews.org Future research should prioritize the development of asymmetric synthetic routes to access enantioenriched derivatives of 2-Bromo-6-(2-bromoethyl)pyridine. The presence of the pyridine (B92270) ring and the bromoethyl chain offers multiple opportunities for the introduction of chirality.

One promising avenue is the use of chiral catalysts for the functionalization of the pyridine core or the side chain. acs.orgresearchgate.net For instance, chiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalysts have been successfully employed for the enantioselective C2–H alkylation of pyridines. acs.org This methodology could be adapted to introduce chiral substituents at other positions of the pyridine ring in derivatives of the title compound. Furthermore, the development of chiral pyridine-derived ligands has shown great promise in asymmetric catalysis, and derivatives of this compound could serve as precursors to novel ligand scaffolds. nih.gov

Another approach involves the asymmetric transformation of the bromoethyl side chain. For example, enantioselective substitution reactions on the ethyl group, catalyzed by chiral transition metal complexes or organocatalysts, could lead to a variety of chiral products. The synthesis of optically active piperidines from pyridine N-oxides through enantioselective addition of Grignard reagents demonstrates a potential strategy that could be explored. acs.org The resulting chiral piperidine (B6355638) or other heterocyclic structures derived from the side chain could be valuable in drug discovery.

| Catalyst Type | Potential Asymmetric Transformation | Target Chiral Moiety | Relevant Findings |

| Chiral Phosphine-Oxide Ni-Al | C-H Alkylation | Pyridine Core | Achieved up to 97% ee for C2-alkylation of pyridines. acs.org |

| Chiral Pyridine-Derived Ligands | Various Cross-Couplings | Pyridine Core | New modular CPUs enable highly enantioselective reactions. nih.gov |

| Chiral Transition Metal Complexes | Nucleophilic Substitution | Bromoethyl Side Chain | Established methods for asymmetric alkylation could be adapted. |

| Organocatalysts | Michael Additions, Aldol Reactions | Side Chain Derivatives | Proven efficacy in generating stereocenters in various substrates. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing chemical research and development by enabling rapid reaction optimization, improved safety, and high-throughput screening. merckmillipore.comresearchgate.net Integrating the synthesis and derivatization of this compound into these platforms presents a significant opportunity for accelerating the discovery of new functional molecules.

Flow microreactor systems have been successfully used for the synthesis of disubstituted pyridines from dibromopyridines via bromine-lithium exchange, avoiding cryogenic conditions typically required in batch processes. rsc.orgresearchgate.net A similar approach could be developed for the continuous synthesis of this compound and its subsequent functionalization. This would allow for the efficient and scalable production of the core scaffold.

Furthermore, automated synthesis platforms, which utilize pre-filled reagent cartridges and robotic systems, can be programmed to perform a wide array of chemical transformations. merckmillipore.comsynthiaonline.com By developing protocols for the diverse reactions of this compound, such as Suzuki couplings, Buchwald-Hartwig aminations, and nucleophilic substitutions on the side chain, large libraries of derivatives could be rapidly generated. This high-throughput approach is invaluable for screening for biological activity or desirable material properties. The combination of computer-aided synthesis planning with automated flow chemistry offers a powerful paradigm for the rapid exploration of chemical space. ucla.edu

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Continuous synthesis and derivatization | Improved safety, scalability, and process control. rsc.orgresearchgate.net |

| Automated Synthesis | High-throughput library generation | Rapid exploration of chemical space for drug discovery. merckmillipore.comresearchgate.net |

| Computer-Aided Synthesis | Design of synthetic routes for novel derivatives | Efficient planning and prediction of reaction outcomes. ucla.edu |

Exploration of Photoredox Catalysis and Electrosynthesis Applications

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools for organic synthesis, enabling novel transformations under mild conditions. nih.gov The application of these technologies to this compound could unlock new avenues for its functionalization.

Visible-light photoredox catalysis has been successfully employed for the C-H functionalization of pyridines. acs.orgacs.org For instance, site-selective acylation of pyridinium (B92312) salts has been achieved, with the selectivity for C2 or C4 positions controlled by the nature of the N-substituent on the pyridine. acs.org Such strategies could be adapted to introduce acyl or other functional groups onto the pyridine ring of our title compound. Additionally, photoredox-catalyzed methods for the alkylation of pyridines using alkyl radical precursors derived from carboxylic acids have been reported and could be applied to introduce a variety of side chains. nih.gov The bromine atom on the pyridine ring can also participate in photoredox-catalyzed reactions, for example, in aerobic oxidation of benzylic halides. acs.org

Electrosynthesis offers another green alternative for chemical synthesis. The electrochemical functionalization of bromopyridines is a promising area of research. For example, the electrosynthesis of substituted pyridines can be achieved through various electrochemical methods, offering a high degree of control and selectivity.

| Method | Potential Reaction | Target Site | Key Advantages |

| Photoredox Catalysis | C-H Acylation/Alkylation | Pyridine Ring | Mild reaction conditions, high site-selectivity. acs.orgnih.gov |

| Photoredox Catalysis | Aerobic Oxidation | Bromoethyl Side Chain | Use of air as a green oxidant. acs.org |

| Electrosynthesis | Reductive Coupling | Pyridine Ring (C-Br bond) | Avoids stoichiometric reductants, precise control of potential. |

| Electrosynthesis | Oxidative C-H Functionalization | Pyridine Ring | Direct functionalization without pre-activated substrates. |

Advanced Materials Applications Beyond Current Scope

The rigid and electron-deficient nature of the pyridine ring, combined with the versatile functional handles of this compound, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

One area of exploration is the development of novel liquid crystals. Pyridine derivatives, particularly 2,5- and 2,6-disubstituted pyridines, are known to exhibit liquid crystalline properties. tandfonline.comtandfonline.cominformahealthcare.com By strategically introducing mesogenic groups through functionalization of the bromo substituents, it is conceivable to design new liquid crystalline materials based on the this compound scaffold. The properties of these materials, such as their phase behavior and optical properties, could be fine-tuned by modifying the substituents. mdpi.comresearchgate.net

Another promising direction is the synthesis of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom and the potential for introducing other coordinating groups make 2,6-disubstituted pyridines excellent ligands for the construction of these materials. mdpi.comnih.govresearchgate.net The bromine atoms can be replaced with various linker groups to create extended network structures. These materials could have applications in gas storage, catalysis, and sensing. The synthesis of planar polypyridines from functionalized pyridine monomers has also been reported, suggesting the potential for creating conjugated polymers with interesting electronic and optoelectronic properties. acs.org

Detailed Investigation of Underutilized Reaction Pathways

While common cross-coupling reactions are certainly applicable to this compound, a deeper investigation into less conventional or "underutilized" reaction pathways could lead to the discovery of novel and efficient synthetic methodologies.

For instance, while Suzuki and Sonogashira couplings are well-established for bromopyridines, exploring alternative cross-coupling reactions such as Negishi, Stille, or Kumada couplings could offer different reactivity profiles and functional group tolerance. The synthesis of asymmetric 2,6-bis(arylimino)pyridines highlights the utility of sequential reactions to build complex structures. researchgate.net

Furthermore, the direct C-H activation of the pyridine ring, bypassing the need for pre-functionalization, is a highly atom-economical approach. researchgate.net Research into transition-metal-catalyzed C-H functionalization at positions other than the one bearing the bromo group could provide direct access to a wide range of polysubstituted pyridine derivatives. The combination of photoredox and rhodium catalysis for C-H activation is a particularly promising area. rsc.org

The reactivity of the bromoethyl side chain also warrants further exploration beyond simple nucleophilic substitution. For example, radical-mediated cyclization reactions initiated from the side chain could lead to the formation of novel fused heterocyclic systems.

| Reaction Type | Potential Application | Novelty |

| Negishi/Stille/Kumada Coupling | Introduction of diverse substituents | Alternative to more common cross-coupling methods. |

| Direct C-H Functionalization | Arylation, alkylation of the pyridine ring | Atom-economical, avoids pre-functionalization. researchgate.netrsc.org |

| Radical Cyclization | Formation of fused heterocyclic systems | Access to complex molecular architectures. |

| Sequential Reactions | Stepwise construction of complex molecules | High degree of control over substitution patterns. researchgate.net |

Advanced In Silico Modeling for Predictive Chemistry

The use of computational tools, including density functional theory (DFT) and machine learning, can significantly accelerate the exploration of the chemical space accessible from this compound. acs.orgnips.ccrjptonline.org

DFT calculations can be employed to predict the reactivity of different sites on the molecule, rationalize reaction mechanisms, and guide the design of experiments. For example, calculating the bond dissociation energies and electron density distribution can help in predicting the outcomes of radical reactions or electrophilic/nucleophilic attacks.

Machine learning models are increasingly being used to predict reaction outcomes and yields. acs.orgrjptonline.org By training models on large datasets of known pyridine reactions, it may be possible to predict the most likely products and optimal conditions for the reactions of this compound with a wide range of reagents. This predictive capability can save significant experimental effort by prioritizing the most promising reaction pathways. The integration of retrosynthesis software with automated synthesis platforms represents a powerful synergy for the rapid discovery of novel compounds. synthiaonline.comnih.gov

| Computational Tool | Application | Potential Impact |

| DFT Calculations | Prediction of reactivity, reaction mechanisms | Rational design of experiments, understanding of reaction outcomes. |

| Machine Learning | Prediction of reaction products and yields | Acceleration of reaction discovery and optimization. acs.orgrjptonline.org |

| Retrosynthesis Software | Identification of synthetic routes | Efficient planning for the synthesis of target molecules. synthiaonline.comnih.gov |

| Molecular Dynamics | Simulation of interactions with biological targets | Early-stage assessment of potential bioactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.